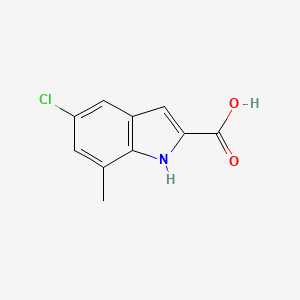
2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a methyl group at the second position, a p-tolyl group at the fifth position, and a carboxylic acid group at the third position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolualdehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired pyrrole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.
5-(p-Tolyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl group at the second position, affecting its overall structure and function.
2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: Features a phenyl group instead of a p-tolyl group, leading to variations in its chemical behavior.
Uniqueness: The presence of both the methyl and p-tolyl groups in 2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. These structural features make it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-3-5-10(6-4-8)12-7-11(13(15)16)9(2)14-12/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYTTAKAOVTAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)

![N-[4-(trifluoromethyl)phenyl]-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2356126.png)
![1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine](/img/structure/B2356127.png)
![N-(2-ethoxyphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2356129.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2356134.png)
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)

![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)
![2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2356140.png)
![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)

